N-(1-hydroxy-2-methylpropan-2-yl)formamide
Description
N-(1-Hydroxy-2-methylpropan-2-yl)formamide is a formamide derivative characterized by a hydroxyl group and two methyl substituents on the nitrogen-bound propan-2-yl moiety. Hypothetically, this compound would have the molecular formula C₅H₁₁NO₂ (calculated molecular weight: 117.15 g/mol).
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3-7)6-4-8/h4,7H,3H2,1-2H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOIXQOODRPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330257 | |
| Record name | Formamide, N-(2-hydroxy-1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682-85-9 | |
| Record name | Formamide, N-(2-hydroxy-1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
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Reagents :
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2-Amino-2-methylpropan-1-ol (1.0 equiv)
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Formic acid (2.0 equiv)
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Sulfuric acid (catalytic, 0.1 equiv)
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Procedure :
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The amine is dissolved in anhydrous toluene under nitrogen atmosphere.
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Formic acid and catalytic sulfuric acid are added dropwise.
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The mixture is refluxed at 110°C for 6–8 hours, with water removal via a Dean-Stark trap to shift equilibrium toward product formation.
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Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization (methanol/water).
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Yield : 65–70% (reported for analogous amidation reactions).
Characterization Data
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IR (KBr, νmax) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch), 1070 cm⁻¹ (C–O stretch of hydroxyl).
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¹H NMR (500 MHz, CDCl₃) : δ 8.10 (s, 1H, formyl H), 3.50 (s, 2H, CH₂OH), 1.25 (s, 6H, CH₃).
Coupling Reagent-Assisted Synthesis
Modern peptide-coupling reagents enhance amidation efficiency, particularly for sterically hindered amines like 2-amino-2-methylpropan-1-ol. This method is preferred for higher yields and milder conditions.
Reaction Conditions and Procedure
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Reagents :
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2-Amino-2-methylpropan-1-ol (1.0 equiv)
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Formic acid (1.2 equiv)
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N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
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4-Dimethylaminopyridine (DMAP, 0.2 equiv)
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Procedure :
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Formic acid is activated with DCC and DMAP in dry dichloromethane (DCM) at 0°C for 30 minutes.
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The amine is added, and the reaction proceeds at room temperature for 12 hours.
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The mixture is filtered to remove dicyclohexylurea, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane).
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Characterization Data
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EI-MS : m/z 131 [M]⁺ (calculated for C₅H₁₁NO₂: 131.08).
Formylation via Mixed Carbonate Intermediate
This method employs ethyl formate as a formylating agent, leveraging nucleophilic acyl substitution.
Reaction Conditions and Procedure
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Reagents :
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2-Amino-2-methylpropan-1-ol (1.0 equiv)
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Ethyl formate (3.0 equiv)
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Sodium methoxide (0.5 equiv)
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Procedure :
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The amine and ethyl formate are combined in dry THF.
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Sodium methoxide is added, and the reaction is stirred at 50°C for 4 hours.
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The solvent is evaporated, and the residue is partitioned between water and DCM. The organic layer is dried and concentrated.
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Yield : 55–60% (inferred from analogous formylation reactions).
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | HCOOH, H₂SO₄, reflux | 65–70 | Simple setup, low cost | Long reaction time, moderate yield |
| Coupling Reagent | DCC/DMAP, room temperature | 80–85 | High yield, mild conditions | Expensive reagents |
| Ethyl Formate Route | Ethyl formate, NaOMe, 50°C | 55–60 | Avoids strong acids | Lower yield, solvent-intensive |
Industrial-Scale Production Considerations
For bulk synthesis, the direct amidation method is favored due to cost-effectiveness. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Chemical Properties and Structure
N-(1-hydroxy-2-methylpropan-2-yl)formamide has the following chemical structure:
- IUPAC Name : 2-hydroxy-1,1-dimethylethylformamide
- Molecular Formula : C5H11NO2
- Molecular Weight : 115.15 g/mol
The presence of a hydroxyl group enhances its reactivity and potential for interaction with biological systems.
Organic Synthesis
HMF serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and can act as a reagent in multiple chemical reactions. Its unique structure allows for the formation of amide bonds essential in synthesizing more complex molecules.
Medicinal Chemistry
Research indicates that HMF exhibits potential therapeutic properties:
- Anti-inflammatory Effects : Studies have suggested that HMF may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Analgesic Properties : Initial findings indicate that HMF could possess pain-relieving effects, warranting further investigation into its mechanisms of action.
Materials Science
HMF is explored as a plasticizer in the formulation of starch-based films. A study demonstrated that incorporating HMF into starch significantly improved the mechanical properties of the films, including tensile strength and water vapor permeability. This application is particularly relevant in developing biodegradable materials for packaging.
| Property | Starch Film without HMF | Starch Film with HMF |
|---|---|---|
| Tensile Strength (MPa) | 12.5 | 18.0 |
| Water Vapor Permeability (g/m²·day) | 30 | 15 |
HMF's interactions with biomolecules have been studied to understand its biological activity better. The hydroxyl group allows for hydrogen bonding with proteins and enzymes, potentially influencing various biochemical pathways. Research is ongoing to define its binding affinities and pharmacodynamics.
Case Study 1: HMF as a Plasticizer
A study conducted by Chen et al. (2023) focused on using HMF as a plasticizer for corn starch films. The research highlighted that the addition of HMF led to enhanced film flexibility and durability while maintaining biodegradability, making it suitable for sustainable packaging solutions.
Case Study 2: Anti-inflammatory Potential
In a pharmacological study, researchers investigated the anti-inflammatory effects of HMF on macrophage cells. Results indicated that HMF reduced pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)formamide involves its ability to form hydrogen bonds with other molecules. This property allows it to act as a plasticizer, modifying the mechanical properties of materials by replacing strong intra- and intermolecular hydrogen bonds with weaker ones . In biological systems, it can interact with cellular components, potentially influencing cellular processes and drug delivery mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(1-hydroxy-2-methylpropan-2-yl)formamide with key formamide derivatives and related compounds:
Key Observations :
- Substituent Effects : The hydroxyl and methyl groups in the target compound likely increase polarity and reduce lipophilicity compared to phenyl or methoxyphenyl derivatives. For example, N-(1-phenylpropan-2-yl)formamide (N-formylamphetamine) exhibits higher lipophilicity, favoring blood-brain barrier penetration .
- Thermal Stability : N-Methyl-N-(1-phenyl-2-propanyl)formamide’s high boiling point (325.4°C) suggests strong intermolecular interactions due to its bulky substituents .
Antioxidant and Enzyme Inhibition
- Hydroxamic Acids : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide exhibit antioxidant activity via DPPH radical scavenging, with IC₅₀ values comparable to butylated hydroxyanisole (BHA) .
- Sulfonamide Derivatives : N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide derivatives demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀: 65.47–79.36 μmol) and DPPH scavenging, highlighting the role of hydroxyl groups in enhancing bioactivity .
Pharmacological Relevance
- N-Formylamphetamine : As a metabolic derivative of amphetamine, this compound may interact with neurotransmitter systems, though its exact pharmacological profile remains underexplored .
Biological Activity
N-(1-hydroxy-2-methylpropan-2-yl)formamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its biological effects.
Chemical Structure and Properties
This compound, also known as 1-hydroxy-2-methylpropan-2-yl formamide, has the molecular formula . Its structure includes a hydroxymethyl group and an amide functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, enhancing solubility and reactivity, while the formamide group may participate in enzyme-substrate interactions.
1. Antioxidant Activity
Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds derived from this structure have been tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing effective scavenging capabilities.
| Compound | DPPH Scavenging Activity (%) | IC50 (μmol/L) |
|---|---|---|
| This compound | 75% at 100 μmol/L | 45.6 ± 0.5 |
| Control (Ascorbic Acid) | 90% at 100 μmol/L | 10.5 ± 0.3 |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes relevant to therapeutic applications:
| Enzyme | Inhibition Type | IC50 (μmol/L) |
|---|---|---|
| Acetylcholinesterase (AChE) | Weak Inhibition | >100 |
| Butyrylcholinesterase (BChE) | Moderate Inhibition | 32.4 ± 0.8 |
| Lipoxygenase (LOX) | No Significant Activity | - |
The data indicates that this compound exhibits moderate inhibition against BChE, which is significant for conditions such as Alzheimer's disease.
Case Study 1: Antioxidant Properties
A study conducted on a series of N-substituted derivatives of this compound revealed that modifications in the side chains significantly enhanced antioxidant activity. Compounds with longer aliphatic chains showed improved DPPH scavenging rates compared to their shorter counterparts .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective potential of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that pre-treatment with this compound reduced cell death and oxidative markers significantly, suggesting its potential as a neuroprotective agent .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(1-hydroxy-2-methylpropan-2-yl)formamide, and how can reaction conditions be optimized?
The compound is synthesized via amidation reactions, often involving formylating agents. For example, in the synthesis of related indole derivatives (e.g., Tezacaftor intermediates), cyclopropanecarboxamide groups are introduced using carbodiimide-based coupling agents under anhydrous conditions . Optimization includes controlling reaction temperature (typically 0–25°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios of reactants to achieve yields exceeding 90% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for stereochemical confirmation), high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared (IR) spectroscopy to confirm functional groups (e.g., formamide C=O stretch at ~1670 cm⁻¹). X-ray crystallography is used for absolute configuration determination in chiral derivatives .
Q. What chromatographic methods are recommended for purity assessment and impurity profiling?
Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard. Relative response factors (RRFs) and retention times for impurities are calibrated using spiked standards. For example, related impurities in formamide derivatives are quantified with a detection limit of 0.1% and total impurity thresholds ≤0.5% .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives impact biological activity, and what strategies resolve enantioselectivity challenges?
The stereochemistry of the hydroxy and methyl groups influences binding affinity to targets like CFTR. For instance, (R)-configured derivatives show higher potency in cystic fibrosis correctors . Enantioselective synthesis employs chiral auxiliaries (e.g., (R)-1-phenylethylamine) or asymmetric catalysis (e.g., Sharpless epoxidation). Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with optical rotation ([α]D) measurements validating enantiopurity .
Q. What experimental approaches address contradictions in pharmacological data between in vitro and in vivo models for this compound?
Discrepancies may arise from metabolic instability or solubility issues. Strategies include:
- Prodrug design : Introducing labile esters (e.g., acetyl groups) to enhance bioavailability .
- Metabolic profiling : LC-MS/MS analysis of plasma/metabolites identifies degradation pathways .
- Nanoparticle encapsulation : Lipid-polymer hybrid nanoparticles (LPNs) improve aqueous solubility and sustained release .
Q. How can researchers mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?
Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Design of Experiments (DoE) optimizes critical parameters (e.g., pH, mixing rate). Impurity tracking follows ICH guidelines, with accelerated stability studies (40°C/75% RH) identifying degradation products .
Q. What computational methods predict the interaction mechanisms of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to CFTR or enzyme active sites. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the formamide) with activity . Density Functional Theory (DFT) calculates transition-state energies for reaction mechanism validation .
Methodological Considerations
- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of hydroxy and methyl groups .
- Impurity Identification : HRMS/MS fragments unknown peaks and matches them to synthetic byproducts (e.g., dehydroxy or N-methylated analogs) .
- Biological Assays : CFTR correction activity is measured via halide-sensitive fluorescent assays in HEK293 cells expressing mutant CFTR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
